2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-isobutylhydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with various nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
- N-isobutylhydrazinecarbothioamide
- 2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide
Uniqueness
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both a bromo group and a hydrazinecarbothioamide moiety, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H18BrN5OS |
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Molecular Weight |
348.27g/mol |
IUPAC Name |
1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C11H18BrN5OS/c1-6(2)5-13-11(19)15-14-10(18)9-8(12)7(3)17(4)16-9/h6H,5H2,1-4H3,(H,14,18)(H2,13,15,19) |
InChI Key |
RYURYSGTVLMFJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NCC(C)C)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NCC(C)C)Br |
Origin of Product |
United States |
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